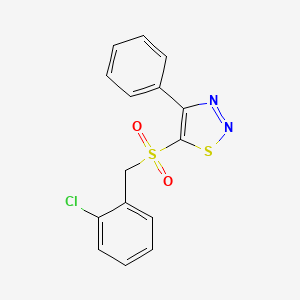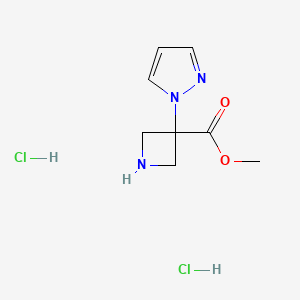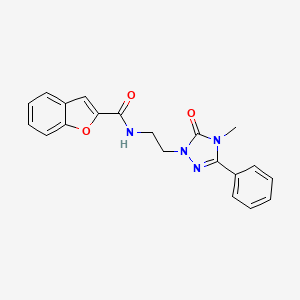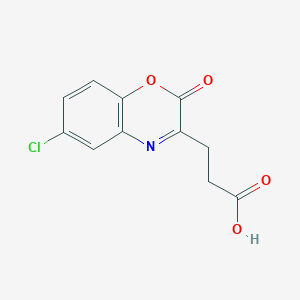
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide, also known as MTPP, is a chemical compound that has been widely studied for its potential applications in scientific research. MTPP is a member of the pivalamide family of compounds, which are known for their ability to modulate the activity of certain enzymes and receptors in the body. In
Aplicaciones Científicas De Investigación
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide has been studied extensively for its potential applications in scientific research. One area of interest is its ability to modulate the activity of certain enzymes and receptors in the body. For example, N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that plays a role in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters in the brain, which may have implications for the treatment of certain neurological disorders such as Parkinson's disease and depression.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide is not fully understood, but it is believed to involve the inhibition of MAO. MAO is responsible for breaking down neurotransmitters such as dopamine and serotonin, and inhibition of this enzyme can lead to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels may result in the observed biochemical and physiological effects of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide.
Biochemical and Physiological Effects:
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide has been shown to have a number of biochemical and physiological effects in animal models. These effects include an increase in dopamine and serotonin levels in the brain, as well as an increase in locomotor activity and a decrease in body temperature. These effects suggest that N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide may have potential applications in the treatment of neurological disorders such as Parkinson's disease and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide is that it has been well-studied and its synthesis method is well-established in the literature. This makes it relatively easy to produce in large quantities for research purposes. However, there are also limitations to the use of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret some of the observed effects. Additionally, the effects of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide may vary depending on the animal model used, which can make it difficult to generalize the results to humans.
Direcciones Futuras
There are a number of future directions for research on N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide. One area of interest is its potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. Further research is needed to better understand its mechanism of action and to determine the optimal dosage and administration route for these applications. Additionally, N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide may have potential applications in other areas of research, such as the study of enzyme and receptor activity in the body. Further research is needed to explore these potential applications and to fully understand the biochemical and physiological effects of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide.
Métodos De Síntesis
The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide involves the reaction of 2-bromo-5-methylthiophene with 2-amino-2-methyl-1-propanol in the presence of pivalic acid. The resulting product is then treated with acetic anhydride to form N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide. This synthesis method has been well-established in the literature and has been used to produce N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide in large quantities for research purposes.
Propiedades
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-9-6-7-11(17-9)10(16-5)8-14-12(15)13(2,3)4/h6-7,10H,8H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKGQYULKKRMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2791543.png)
![4-Amino-1,2-dimethyl-5-[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pyrimidin-1-ium diperchlorate](/img/structure/B2791545.png)



![2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B2791550.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2791554.png)
![Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2791555.png)

![2-Benzyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
